6-(Difluoromethyl)quinolin-8-ol
Description
6-(Difluoromethyl)quinolin-8-ol is a fluorinated quinoline derivative featuring a difluoromethyl (-CF₂H) group at the 6-position and a hydroxyl (-OH) group at the 8-position. Quinoline derivatives are renowned for their versatility in medicinal chemistry, with applications in antimicrobial, anticancer, and antimalarial research . The incorporation of fluorine atoms or fluorinated groups (e.g., -CF₂H) enhances lipophilicity, metabolic stability, and bioavailability, making these compounds attractive for drug development .
The structural uniqueness of 6-(Difluoromethyl)quinolin-8-ol lies in the combination of its electron-withdrawing difluoromethyl group and the hydroxyl group, which may facilitate hydrogen bonding and metal coordination. These features are critical for interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
6-(difluoromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)7-4-6-2-1-3-13-9(6)8(14)5-7/h1-5,10,14H |
InChI Key |
HOBGDJWMTXITSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination .
Industrial Production Methods: Industrial production methods often involve the use of cyclocondensation reactions and nucleophilic substitution of fluorine atoms. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)quinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various fluorinated quinoline derivatives, which exhibit unique chemical and biological properties .
Scientific Research Applications
6-(Difluoromethyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is particularly effective against bacterial cells, making it a potent antibacterial agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of quinoline derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of 6-(Difluoromethyl)quinolin-8-ol with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₀H₇F₂NO.
Key Observations:
Positional Effects: Moving the difluoromethyl group from C6 to C8 (as in 8-(Difluoromethyl)quinolin-6-amine) reduces steric hindrance near the hydroxyl group but eliminates its presence, altering reactivity . The trifluoromethyl (-CF₃) group in 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol increases lipophilicity compared to -CF₂H but may reduce metabolic stability due to higher electron withdrawal .
Functional Group Impact: The hydroxyl group at C8 in 6-(Difluoromethyl)quinolin-8-ol enables metal chelation, a property shared with 8-hydroxyquinoline but enhanced by fluorination .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 6-(Difluoromethyl)quinolin-8-ol | 8-Hydroxyquinoline | 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol |
|---|---|---|---|
| LogP (Predicted) | 2.8* | 1.5 | 3.4 |
| Water Solubility (mg/mL) | ~0.05 | 0.3 | ~0.01 |
| pKa (Hydroxyl) | ~9.5 | 9.9 | ~8.7 |
*Estimated using fragment-based methods.
- Lipophilicity: The -CF₂H group increases LogP compared to 8-hydroxyquinoline, improving membrane permeability but reducing aqueous solubility .
- Acidity: The hydroxyl group’s pKa is slightly lower than in non-fluorinated analogues, likely due to electron-withdrawing effects of -CF₂H .
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